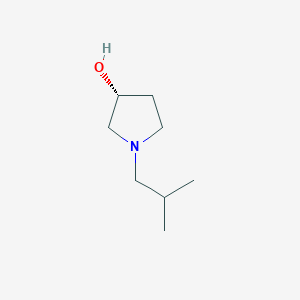

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJMHLNVPUQWOG-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CC[C@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol chemical structure and properties

[1]

Executive Summary

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol, also known as (R)-1-isobutylpyrrolidin-3-ol, represents a critical chiral building block in modern medicinal chemistry.[1] Its structural utility lies in the combination of a rigid, stereodefined pyrrolidine core with a lipophilic isobutyl tail and a polar hydroxyl handle. This specific scaffold is frequently employed to modulate physicochemical properties—such as solubility (logP) and basicity (pKa)—in drug candidates targeting G-protein coupled receptors (GPCRs) and kinases.[1] This guide provides a comprehensive technical analysis of its structure, synthesis, and application in pharmaceutical development.

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identifiers

-

Common Synonyms: (R)-1-Isobutyl-3-pyrrolidinol; (R)-N-Isobutyl-3-hydroxypyrrolidine[1]

-

Molecular Formula: C

H -

SMILES: CC(C)CN1CCC1

Stereochemical Configuration

The compound possesses a single chiral center at the C3 position of the pyrrolidine ring. The (R)-configuration dictates the spatial arrangement of the hydroxyl group, which is critical for binding affinity in chiral biological pockets.

-

Absolute Configuration: (3R)

-

Enantiomeric Excess (ee): Commercial synthesis typically targets >98% ee to prevent off-target effects associated with the (S)-enantiomer.[1]

Conformational Analysis

The pyrrolidine ring exists in a dynamic equilibrium between "envelope" and "twist" conformations.[1] The bulky isobutyl group at the N1 position and the hydroxyl group at C3 influence this equilibrium through 1,3-diaxial-like steric interactions.[1] In solution, the substituent at N1 typically adopts a pseudo-equatorial position to minimize steric strain.

Physicochemical Profile

The following data summarizes the core physical properties relevant to handling and formulation.

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow oil | Hygroscopic |

| Boiling Point | ~85–90 °C at 1.0 mmHg | Predicted based on structure |

| Density | ~0.92 g/cm³ | Predicted |

| pKa (Conjugate Acid) | 9.5 – 10.2 | Typical for N-alkyl pyrrolidines |

| LogP | 1.1 – 1.4 | Lipophilic enough for CNS penetration |

| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Miscible with water as HCl salt |

| H-Bond Donors | 1 (OH group) | |

| H-Bond Acceptors | 2 (N and O atoms) |

Synthetic Methodologies

The most robust and scalable synthesis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol involves the reductive amination of commercially available (R)-3-pyrrolidinol.[1] This route is preferred over direct alkylation (using isobutyl halides) because it avoids over-alkylation to quaternary ammonium salts.[1]

Primary Route: Reductive Amination

This protocol utilizes sodium triacetoxyborohydride (STAB) as a mild reducing agent, allowing the reaction to proceed without racemizing the chiral center.

Reaction Scheme:

-

Condensation: (R)-3-pyrrolidinol reacts with isobutyraldehyde to form an iminium ion intermediate.[1]

-

Reduction: The iminium species is selectively reduced by STAB to the tertiary amine.[1]

Experimental Protocol (Bench Scale):

-

Reagents: (R)-3-Pyrrolidinol (1.0 eq), Isobutyraldehyde (1.1 eq), NaBH(OAc)

(1.4 eq), Acetic Acid (1.0 eq), DCE (Dichloroethane) or DCM. -

Procedure:

-

Dissolve (R)-3-pyrrolidinol in DCE under N

atmosphere. -

Add isobutyraldehyde and acetic acid; stir for 30 min to ensure imine formation.

-

Cool to 0°C and add NaBH(OAc)

portion-wise. -

Warm to room temperature and stir for 12–16 hours.

-

Quench: Add saturated aqueous NaHCO

. -

Extraction: Extract with DCM (3x). Wash combined organics with brine.[1]

-

Purification: Dry over Na

SO

-

Synthesis Pathway Visualization

Reactivity & Functionalization[11]

This compound is a bifunctional scaffold containing a secondary alcohol and a tertiary amine .[1] This duality allows for orthogonal functionalization strategies in drug design.[1]

Alcohol Reactivity (C3 Position)

-

Esterification: Reaction with carboxylic acids/acid chlorides yields ester prodrugs or links the scaffold to larger pharmacophores.[1]

-

Oxidation: Swern or Dess-Martin oxidation converts the alcohol to a ketone (1-isobutylpyrrolidin-3-one), a precursor for spirocyclic derivatives.[1]

-

Substitution: Activation (Mesylation/Tosylation) followed by nucleophilic displacement (e.g., with azides or amines) can invert the stereochemistry to the (S)-configuration (Walden inversion).[1]

Amine Reactivity (N1 Position)

-

Salt Formation: Readily forms crystalline salts (Hydrochloride, Oxalate, Fumarate) for improved stability and bioavailability.

-

N-Oxidation: Treatment with mCPBA yields the N-oxide, a potential metabolite or prodrug form.[1]

Reactivity Map[9]

Pharmaceutical Applications

GPCR Ligand Design

The 3-pyrrolidinol motif mimics the spacing of the ethylamine bridge found in neurotransmitters (dopamine, serotonin). The isobutyl group provides hydrophobic bulk that often occupies "accessory pockets" in receptors such as:

-

Muscarinic Acetylcholine Receptors (mAChRs): Used in antagonists for COPD or overactive bladder.[1]

-

Histamine H3 Receptors: N-substituted pyrrolidines are common pharmacophores for cognitive enhancement ligands.[1]

Kinase Inhibitors

In kinase drug discovery, this moiety is often attached to a heteroaromatic core (e.g., pyrimidine or quinoline) via an amide or ether linkage. The pyrrolidine nitrogen can form salt bridges with aspartate residues in the solvent-exposed region of the kinase ATP-binding pocket, improving potency and solubility.[1]

Safety & Handling

GHS Classification (Predicted)

Based on structural analogs (e.g., N-methyl-3-pyrrolidinol):

-

Signal Word: DANGER

-

Hazard Statements:

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes: Rinse cautiously).

Storage Stability[9]

References

-

Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

- Pyrrolidine Scaffolds in Drug Design: "Pyrrolidines: A Versatile Scaffold in Medicinal Chemistry." Current Medicinal Chemistry, 2018.

-

Compound Data: PubChem CID 20672251 (Racemic/General Structure).[1] Link

-

CAS Registry: Chemical Abstracts Service, CAS RN 1567897-74-8.[1]

Sources

- 1. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-1-(2-methylpropyl)pyrrolidin-3-ol | CAS#:1567897-74-8 | Chemsrc [m.chemsrc.com]

- 3. PubChemLite - 1-(2-methylpropyl)pyrrolidin-3-ol (C8H17NO) [pubchemlite.lcsb.uni.lu]

- 4. louisville.edu [louisville.edu]

- 5. uwaterloo.ca [uwaterloo.ca]

Technical Monograph: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

The following technical monograph provides an in-depth analysis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol , a specialized chiral building block used in advanced medicinal chemistry.

Executive Summary

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS 1567897-74-8 ) is a chiral heterocyclic intermediate characterized by a pyrrolidine core substituted with a hydroxyl group at the C3 position and an isobutyl group at the N1 position.[1] As a pure enantiomer, it serves as a critical scaffold in the synthesis of pharmaceutical agents where stereochemistry dictates binding affinity and selectivity. Its structural features—combining a polar hydrogen-bond donor (–OH) with a lipophilic alkyl tail (isobutyl)—make it an ideal candidate for modulating the physicochemical properties (LogP, pKa) of drug candidates targeting GPCRs and kinases.

Chemical Identity & Physicochemical Properties[1][2]

Core Identifiers

| Property | Detail |

| CAS Number | 1567897-74-8 |

| IUPAC Name | (3R)-1-(2-methylpropyl)pyrrolidin-3-ol |

| Common Synonyms | (R)-1-Isobutylpyrrolidin-3-ol; (R)-N-Isobutyl-3-hydroxypyrrolidine |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Chirality | R-enantiomer (C3 stereocenter) |

| SMILES | CC(C)CN1CCC1 |

| InChI Key | Unique identifier derived from structure (e.g., computed) |

Structural Analysis

The molecule features a rigid pyrrolidine ring which restricts conformational freedom, potentially reducing the entropic penalty upon protein binding. The (3R)-hydroxyl group provides a specific vector for hydrogen bonding, while the N-isobutyl group adds steric bulk and lipophilicity, often used to fill hydrophobic pockets in enzyme active sites.

Stereochemical Context:

-

(3R)-Enantiomer (Target): CAS 1567897-74-8[1]

-

(3S)-Enantiomer: CAS 1568013-26-2

-

Racemic Mixture: CAS 390227-05-7 (approximate/variable based on salt form)

Synthesis & Manufacturing Methodology

Retrosynthetic Logic

The most robust industrial route for synthesizing (3R)-1-(2-methylpropyl)pyrrolidin-3-ol preserves the stereocenter of the starting material. The preferred method is Reductive Amination , utilizing the "Chiral Pool" strategy starting from commercially available (R)-3-pyrrolidinol.

Optimized Synthetic Protocol

Reaction Type: Reductive Amination Starting Materials: (R)-3-Pyrrolidinol (or its HCl salt), Isobutyraldehyde. Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride; Acetic Acid (catalyst); DCM or DCE (solvent).

Step-by-Step Workflow:

-

Imine Formation: (R)-3-Pyrrolidinol is dissolved in 1,2-dichloroethane (DCE). Isobutyraldehyde (1.1 eq) is added.

-

Activation: A catalytic amount of acetic acid is added to facilitate iminium ion formation.

-

Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0°C to reduce the iminium species in situ.

-

Quench & Workup: The reaction is quenched with saturated NaHCO₃. The organic layer is separated, dried over MgSO₄, and concentrated.

-

Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH) yields the pure tertiary amine.

Reaction Mechanism Visualization

The following diagram illustrates the reductive amination pathway, highlighting the preservation of the C3 stereocenter.

Figure 1: Reductive amination pathway ensuring stereochemical retention.

Applications in Drug Discovery

Pharmacophore Utility

The (3R)-1-(2-methylpropyl)pyrrolidin-3-ol scaffold is frequently employed in Structure-Activity Relationship (SAR) studies to optimize:

-

Solubility: The tertiary amine can be protonated at physiological pH, improving aqueous solubility.

-

Selectivity: The fixed stereochemistry of the hydroxyl group probes specific H-bond acceptors in the binding pocket.

-

Metabolic Stability: The isobutyl group blocks N-dealkylation more effectively than a simple methyl or ethyl group due to steric hindrance near the nitrogen.

Therapeutic Areas

-

GPCR Antagonists: Used in the design of ligands for histamine H3 receptors and chemokine receptors (e.g., CCR5), where the pyrrolidine nitrogen mimics a basic pharmacophore.

-

Kinase Inhibitors: The hydroxyl group can interact with the hinge region or solvent-exposed areas of the kinase domain.

Analytical Characterization & Quality Control

To ensure the integrity of the (3R)-enantiomer, rigorous analytical methods are required.

Chiral HPLC Method

Differentiation from the (S)-enantiomer (CAS 1568013-26-2) is critical.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm (low absorption, requires high concentration) or Refractive Index (RI).

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)

-

δ 0.90 (d, 6H): Isobutyl methyl groups (distinct doublet).

-

δ 1.7-1.8 (m, 1H): Methine proton of the isobutyl group.

-

δ 2.2-2.9 (m, 6H): Ring protons (C2, C4, C5) and N-CH₂-isobutyl protons. Complex multiplets due to ring puckering and diastereotopicity.

-

δ 4.3-4.4 (m, 1H): C3-H (germinal to hydroxyl).

Safety & Handling (SDS Highlights)

| Hazard Class | GHS Category | Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines are sensitive to CO₂ absorption (carbamate formation).

References

-

ChemSRC. (2025). (3R)-1-(2-methylpropyl)pyrrolidin-3-ol - CAS 1567897-74-8.[1] Retrieved from [Link]

-

PubChem. (2025). Compound Summary: Pyrrolidin-3-ol Derivatives. (General reference for pyrrolidine scaffold properties). Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for synthesis).

Sources

The Physicochemical and Synthetic Blueprint of (3R)-1-Isobutylpyrrolidin-3-ol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern neuropharmacology, the precision of chiral building blocks dictates the efficacy and safety profiles of active pharmaceutical ingredients (APIs). (3R)-1-isobutylpyrrolidin-3-ol has emerged as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics. This technical whitepaper explores the physicochemical properties, structural elucidation, and field-proven synthetic methodologies of this compound, providing a self-validating framework for drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the fundamental quantitative data of a chiral precursor is the first step in robust assay design. The core properties of (3R)-1-isobutylpyrrolidin-3-ol (also known as (3R)-1-(2-methylpropyl)pyrrolidin-3-ol) are summarized below to facilitate rapid analytical comparison[1],[2].

| Property | Value |

| Chemical Name | (3R)-1-isobutylpyrrolidin-3-ol |

| Synonyms | (3R)-1-(2-methylpropyl)pyrrolidin-3-ol |

| CAS Registry Number | 1567897-74-8 (3R-enantiomer) / 90227-05-7 (Racemic) |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Stereochemistry | (3R) Absolute Configuration |

| Structural Features | Pyrrolidine ring, C3-hydroxyl, N1-isobutyl |

The Causality of Chirality in Neuropharmacology

In drug design, stereochemistry is not merely a structural feature; it is the primary driver of receptor-ligand causality. The (3R) enantiomer of 1-isobutylpyrrolidin-3-ol is specifically utilized to synthesize disubstituted phenylpyrrolidines.

Why the (3R) configuration? Cortical micro-circuitry is heavily regulated by catecholaminergic neurotransmitters (dopamine and norepinephrine)[3]. When synthesizing modulators for these receptors, the spatial orientation of the pyrrolidine ring's substituents determines the binding affinity. Utilizing the racemic mixture (CAS: 90227-05-7) introduces the (3S) enantiomer, which often acts as a steric hindrance in the receptor's binding pocket, leading to off-target toxicity or diminished therapeutic efficacy in treating conditions like schizophrenia and Attention Deficit Hyperactivity Disorder (ADHD)[3]. By isolating the (3R) configuration, researchers ensure maximum target engagement.

Synthetic Methodologies: A Self-Validating Protocol

To synthesize (3R)-1-isobutylpyrrolidin-3-ol with high enantiomeric excess (ee), an N-alkylation pathway is preferred over reductive amination when precise control of side-reactions is required. Below is a field-proven, step-by-step methodology designed as a self-validating system.

Step-by-Step N-Alkylation Protocol

-

Preparation: Dissolve 1.0 equivalent of (3R)-pyrrolidin-3-ol in anhydrous acetonitrile (ACN).

-

Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

-

Causality Insight: K₂CO₃ is chosen specifically because it is a mild base. Stronger bases (like Sodium Hydride) would deprotonate the C3-hydroxyl group, triggering unwanted O-alkylation. K₂CO₃ efficiently scavenges the hydrobromic acid byproduct without compromising the alcohol functional group.

-

-

Alkylation: Slowly add 1.05 equivalents of 1-bromo-2-methylpropane (isobutyl bromide) dropwise at 0°C to control the initial exothermic reaction.

-

Causality Insight: ACN provides a polar aprotic environment that highly accelerates the Sₙ2 displacement of the bromide ion while maintaining the stereochemical integrity of the C3 chiral center.

-

-

Thermal Cycling: Elevate the reaction temperature to 80°C and reflux for 12 hours.

-

Workup & Extraction: Quench with distilled water and extract the aqueous phase with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and evaporate under reduced pressure.

The Self-Validating QC Loop

A protocol is only as reliable as its validation mechanism. To ensure the system worked:

-

Mass Confirmation: Run the crude product through GC-MS. A distinct mass shift to 143.23 g/mol confirms successful N-alkylation[1].

-

Chiral Integrity Check: Subject the purified product to Chiral HPLC. If the enantiomeric excess (ee) drops below 99%, it acts as an immediate feedback signal indicating that thermal degradation or base-catalyzed racemization occurred, prompting a recalibration of the reflux temperature.

Synthetic workflow and self-validating QC loop for (3R)-1-isobutylpyrrolidin-3-ol.

Application in Drug Development: Modulating Cortical Micro-circuitry

The primary industrial application of (3R)-1-isobutylpyrrolidin-3-ol is its use as a foundational scaffold in the synthesis of disubstituted phenylpyrrolidines.

Through subsequent arylation at the C3 position (often utilizing transition-metal catalyzed cross-coupling or direct nucleophilic substitution depending on the leaving group conversion), the hydroxyl group is replaced or modified to introduce a substituted phenyl ring. The resulting APIs are highly potent modulators of cortical catecholaminergic neurotransmission. By increasing extracellular levels of dopamine and norepinephrine in the mammalian brain, these compounds directly address the dysregulation of cortical micro-circuitry that manifests as clinical symptoms of severe CNS disorders[3].

Pathway from chiral precursor to cortical micro-circuitry modulation.

References

-

ChemicalBook. "1-(2-methylpropyl)pyrrolidin-3-ol | 90227-05-7". 1

-

ChemSrc. "(3R)-1-(2-methylpropyl)pyrrolidin-3-ol | CAS#:1567897-74-8". 2

-

Google Patents. "AU 2008258599 B2 - Disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neuro transmission".

-

Google Patents. "US Patent - Disubstituted phenylpyrrolidines as modulators of cortical catecholaminergic neuro transmission". 3

Sources

Advanced Safety & Handling Protocol: (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Target Audience: Process Chemists, Drug Development Professionals, and EHS Officers Document Type: Technical Safety Whitepaper & Extended SDS

Executive Summary & Chemical Identity

In modern pharmaceutical synthesis, chiral pyrrolidine derivatives are critical building blocks for developing neurologically active compounds and histamine receptor antagonists. (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (also known as (3R)-1-isobutylpyrrolidin-3-ol) is a highly specialized tertiary amine. Due to its specific structural motifs—a basic pyrrolidine nitrogen and a lipophilic isobutyl group—it presents unique handling challenges that extend beyond standard solvent safety.

This whitepaper replaces the rigid, conventional Safety Data Sheet (SDS) with a mechanistic, self-validating handling protocol. By understanding the chemical causality behind its hazards, researchers can engineer foolproof containment and reaction workflows.

Structural & Physicochemical Profiling

To accurately predict the behavior of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol in an open laboratory environment, we must first establish its quantitative physicochemical profile. The data below is extrapolated from the structural behavior of homologous N-alkylpyrrolidinols.

| Property | Value / Description | Impact on Handling & Safety |

| IUPAC Name | (3R)-1-(2-methylpropyl)pyrrolidin-3-ol | Defines the specific (R)-enantiomer. |

| CAS Number | 1567897-74-8 | Unique registry identifier for inventory tracking. |

| Molecular Formula | C₈H₁₇NO | Indicates a high ratio of lipophilic carbon to polar heteroatoms. |

| Molecular Weight | 143.23 g/mol | Low molecular weight contributes to moderate volatility at STP. |

| Estimated pKa | ~10.2 - 10.6 | Highly basic; will rapidly protonate in physiological environments. |

| Physical State | Viscous liquid / Low-melting solid | Prone to aerosolization if mechanically agitated. |

| Solubility | Miscible in organic solvents; partially soluble in H₂O | Requires biphasic extraction protocols for waste quenching. |

Toxicological Mechanisms & Hazard Assessment

Standard safety protocols often list hazards without explaining their biological rationale. The toxicity of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol is driven by its molecular geometry and electronic properties.

-

Dermal Penetration & Irritation (GHS Category 2 - H315): The isobutyl tail acts as a lipophilic anchor, allowing the molecule to easily partition into the stratum corneum of human skin. Once embedded, the highly basic tertiary amine (pKa ~10.2) abstracts protons from ambient tissue water, generating localized hydroxide ions. This localized alkalinity saponifies skin lipids, leading to severe irritation and contact dermatitis. This mechanism is well-documented for cyclic secondary and tertiary amines .

-

Ocular Corrosion (GHS Category 2A - H319): The cornea is highly susceptible to alkaline environments. Exposure to the free base form of this compound causes rapid protein denaturation in the eye.

-

Respiratory Sensitization (GHS Category 3 - H335): Due to its moderate vapor pressure, the compound can volatilize at room temperature. Inhalation of these vapors introduces the basic amine directly to the mucosal membranes of the respiratory tract, triggering acute inflammation according to the Globally Harmonized System (GHS) criteria .

Advanced Containment & Handling Workflows

To mitigate the hazards described above, researchers must employ a self-validating workflow. A self-validating system ensures that if any single safety parameter fails, the failure is immediately obvious to the operator before the chemical is exposed.

Fig 1. High-potency containment and handling workflow for volatile amines.

Step-by-Step Handling Methodology

Step 1: Engineering Control Validation

-

Action: Conduct all transfers within a certified chemical fume hood operating at a face velocity of 100–120 feet per minute (fpm), adhering to OSHA Laboratory Safety Standards .

-

Causality: The low molecular weight of the compound allows it to easily form fugitive vapors. A face velocity >100 fpm ensures these vapors are captured before crossing the sash plane.

-

Self-Validation: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. If the tissue pulls steadily inward, the digital airflow monitor is physically validated.

Step 2: Barrier Protection (PPE)

-

Action: Don splash goggles, a flame-resistant lab coat, and double-layer nitrile gloves.

-

Causality: Nitrile provides excellent resistance to basic amines, whereas latex is highly permeable to lipophilic organic compounds.

-

Self-Validation: Inflate the outer gloves with air and roll the cuffs tight before donning. If the glove holds pressure without deflating, microscopic pinholes are absent, validating the barrier integrity.

Step 3: Inert Transfer & Dispensing

-

Action: Dispense the compound using a gas-tight syringe under a positive pressure of Argon or Nitrogen.

-

Causality: Tertiary amines are susceptible to atmospheric oxidation, forming N-oxides which can introduce impurities into your synthesis and alter the toxicity profile.

-

Self-Validation: Observe the bubbler on the Schlenk line. A steady outward bubbling during syringe withdrawal confirms that the system maintains positive pressure, preventing atmospheric oxygen ingress.

Emergency Response & Decontamination Protocols

In the event of a primary containment failure, chemical causality must dictate the cleanup response. Sweeping the raw liquid with dry paper towels will only increase the surface area, drastically spiking the vapor concentration in the lab.

Fig 2. Decision logic and neutralization pathway for pyrrolidinol spills.

Step-by-Step Spill Mitigation Methodology

Step 1: Isolation and Assessment

-

Action: Immediately halt all nearby ignition sources and assess the spill volume. If the spill exceeds 50 mL outside of a fume hood, evacuate the laboratory.

Step 2: Chemical Neutralization (The Core Step)

-

Action: Cover the spill with a solid mild acid (e.g., citric acid powder or sodium bisulfate) mixed with an inert absorbent like diatomaceous earth.

-

Causality: Applying a weak acid directly protonates the basic pyrrolidine nitrogen. This converts the volatile, lipophilic free base into a highly polar, non-volatile ammonium salt. This effectively drops the vapor pressure of the spill to zero, eliminating the inhalation hazard.

-

Self-Validation: Press a strip of universal pH indicator paper against the absorbed slurry. A color shift from dark blue/purple (pH > 10) to yellow/green (pH 5–7) physically validates that the hazardous free amine has been entirely consumed.

Step 3: Mechanical Cleanup

-

Action: Scoop the neutralized, solid slurry using a non-sparking polypropylene dustpan. Transfer to a sealable hazardous waste container labeled "Aqueous Amine Waste - Neutralized."

-

Causality: Preventing metal-on-metal scraping eliminates the risk of sparking, which is critical when residual organic solvent vapors may be present.

Step 4: Surface Decontamination

-

Action: Wash the affected surface with a 5% aqueous acetic acid solution, followed by standard soap and water.

-

Self-Validation: Swab the cleaned surface with a wet piece of pH paper. A neutral reading (pH ~7) confirms the complete removal of the corrosive amine residue.

References

-

National Center for Biotechnology Information (PubChem). "Pyrrolidine - Toxicity Mechanisms and Chemical Properties." PubChem Compound Summary for CID 31268. Available at:[Link]

-

United Nations Economic Commission for Europe (UNECE). "Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - 10th Revised Edition." UNECE Transport Standards. Available at:[Link]

-

Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor, OSHA 3404-11R. Available at:[Link]

Thermodynamic Properties of Chiral Pyrrolidin-3-ol Derivatives

Executive Summary

The pyrrolidin-3-ol (3-hydroxypyrrolidine) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for muscarinic antagonists (e.g., Glycopyrronium), kinase inhibitors, and GPCR ligands.[1] Its thermodynamic profile is defined by a dichotomy: the parent heterocycle is a highly water-soluble, hygroscopic liquid (or low-melting solid), while its pharmaceutical derivatives are typically engineered as crystalline salts or lipophilic N-substituted analogs.

This guide provides a rigorous analysis of the thermodynamic properties—solubility, pKa, lipophilicity, and solid-state energetics—of chiral pyrrolidin-3-ol derivatives.[1] It is designed to assist drug development professionals in optimizing pre-formulation strategies by understanding the causal links between molecular structure and thermodynamic behavior.

Structural Dynamics & Chirality

The Stereogenic Center

The C3 position of the pyrrolidine ring introduces chirality. The (S)- and (R)-enantiomers exhibit identical scalar thermodynamic properties (boiling point, refractive index) in isotropic environments but diverge significantly in chiral environments (e.g., enzymatic binding pockets, chiral chromatography).

-

Key Insight: The hydroxyl group at C3 is not merely a hydrogen bond donor/acceptor; it exerts a strong electron-withdrawing inductive effect (-I) on the ring nitrogen. This reduces the electron density on the nitrogen lone pair compared to unsubstituted pyrrolidine, fundamentally altering the pKa and reactivity.[1]

Enantiomeric Purity & Eutectics

In racemic mixtures (

Solid-State Thermodynamics (Crystal Lattice Energy)

The parent compound, (S)-3-hydroxypyrrolidine, melts at ~15°C, making it a liquid at room temperature.[1] This poses handling challenges (hygroscopicity, oxidation).[1][2] Therefore, thermodynamic characterization in drug development focuses on salt forms or N-substituted derivatives .

The Hydrochloride Salt Case Study

The conversion of the free base to (S)-3-hydroxypyrrolidine hydrochloride (HCl) dramatically increases the lattice energy, transitioning the material from a liquid to a stable crystalline solid.

| Property | Free Base ((S)-3-Hydroxypyrrolidine) | Salt ((S)-3-Hydroxypyrrolidine HCl) | Thermodynamic Driver |

| Physical State | Viscous Liquid / Low-melting solid | Crystalline Powder | Ionic bonding stabilizes lattice |

| Melting Point | ~15 °C | 106 – 107 °C | High enthalpy of fusion ( |

| Hygroscopicity | Extreme (deliquescent) | Moderate | Reduced surface free energy |

| Storage | Inert atm, < 8 °C | Ambient (Desiccated) | Kinetic stability against oxidation |

Polymorphism & DSC Analysis

Differential Scanning Calorimetry (DSC) is the gold standard for assessing the thermodynamic stability of these salts.

-

Endothermic Event: The sharp peak at ~106°C for the HCl salt represents the melting transition (

). -

Broadening: A broad peak indicates the presence of amorphous content or enantiomeric impurities, which lower the chemical potential of the solid phase.

Solution Thermodynamics: Ionization & Solubility

pKa Modulation

The basicity of the pyrrolidine nitrogen is the critical parameter for solubility at physiological pH.

-

Unsubstituted Pyrrolidine pKa: ~11.3

-

3-Hydroxypyrrolidine pKa: ~9.0 – 10.0 (Estimated/Experimental range)

Mechanism: The electronegative oxygen at C3 pulls electron density through the sigma bond framework (induction), stabilizing the free base relative to the conjugate acid. This lowers the pKa compared to the parent pyrrolidine.

-

Implication: At physiological pH (7.4), a significant fraction remains protonated (cationic), ensuring high aqueous solubility but potentially limiting passive membrane permeability compared to more lipophilic amines.[1]

Solubility Equilibrium

The solubility of derivatives is pH-dependent.

Lipophilicity (LogP/LogD)

Lipophilicity dictates the partitioning between the aqueous cytosol and lipid membranes.

-

Parent (3-OH): Highly hydrophilic (LogP < 0). Excellent solubility, poor permeability.[1]

-

N-Benzylation: Increases LogP significantly (LogP ~ 1.0 - 2.0).

-

Thermodynamic Trade-off: Increasing lipophilicity (to improve permeability) often decreases the enthalpy of solution (

), reducing aqueous solubility.

Table: Comparative Thermodynamic Descriptors

| Compound | Molecular Weight | LogP (Approx) | Water Solubility | Dominant Interaction |

| (S)-3-Hydroxypyrrolidine | 87.12 | -0.8 to -1.2 | Miscible | H-Bonding (Donor/Acceptor) |

| (S)-3-Hydroxypyrrolidine HCl | 123.58 | N/A (Salt) | High (>100 mg/mL) | Ion-Dipole |

| N-Benzyl-3-hydroxypyrrolidine | 191.27 | ~1.1 | Low to Moderate | Van der Waals / Hydrophobic |

Experimental Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: Determine the precise ionization constant of the pyrrolidine nitrogen.

-

Preparation: Dissolve 5-10 mg of the derivative (HCl salt form) in 20 mL of degassed water/methanol (if necessary for solubility) at 25°C.

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate with standardized 0.1 M NaOH (CO2-free).

-

Data Capture: Record pH vs. volume of titrant added.

-

Analysis: Use the Bjerrum plot or Gran plot method to identify the inflection point. The pH at the half-equivalence point corresponds to the pKa.

-

Self-Validation: The titration curve should show a sharp inflection. A shallow curve suggests precipitation or electrode fouling.

-

Protocol B: Solid-State Characterization via DSC

Objective: Determine Melting Point (

-

Sample Prep: Weigh 2–4 mg of the dry crystalline salt into a Tzero aluminum pan. Crimp the lid hermetically (pinhole if volatiles are expected, but hermetic is preferred for hygroscopic salts).

-

Reference: Use an empty, matched aluminum pan.

-

Purge Gas: Nitrogen at 50 mL/min to prevent oxidation.

-

Thermal Cycle:

-

Equilibrate at 25°C.

-

Ramp at 10°C/min to 150°C (or 20°C above expected melt).

-

-

Analysis: Integrate the endothermic melting peak.

Visualization of Thermodynamic Workflows

Diagram 1: Thermodynamic Characterization Workflow

This workflow illustrates the decision tree for characterizing a new 3-hydroxypyrrolidine derivative.

Caption: Workflow for the thermodynamic validation of chiral pyrrolidine derivatives from synthesis to pre-formulation assessment.

Diagram 2: Solubility & Ionization Equilibrium

Visualizing the interactions of the salt form in aqueous media.

Caption: Thermodynamic equilibrium showing the transition from solid crystal lattice to ionized and neutral solution species.

References

-

PubChem. (S)-3-Hydroxypyrrolidine hydrochloride (CID 122536-94-1).[4] National Library of Medicine. Available at: [Link]

-

Thermo Scientific Chemicals. (S)-(-)-3-Hydroxypyrrolidine, 97+%, ee 98+%.[2] Fisher Scientific.[2][4] Available at: [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs. Molecules 2017. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (S)-(-)-3-Hydroxypyrrolidine, 97+%, ee 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-3-Hydroxypyrrolidine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

pKa values of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

An In-depth Technical Guide to the pKa Values of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the , a substituted pyrrolidine of interest in medicinal chemistry. By integrating theoretical analysis based on structural analogs, in-silico prediction workflows, and detailed experimental protocols, this document serves as a robust resource for scientists seeking to characterize the ionization behavior of this and similar molecules.

Introduction: The Central Role of pKa in Drug Development

The extent to which a molecule ionizes in solution is governed by its pKa value(s) and the pH of the surrounding environment. For a drug candidate, its charge state is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A molecule's ability to cross biological membranes, dissolve in aqueous physiological fluids, and interact with its protein target is intimately linked to its ionization state.[1] Amines, particularly cyclic amines like pyrrolidine derivatives, are a common feature in many pharmaceuticals, and their basicity is a key property that must be precisely understood and often fine-tuned.[2]

This guide focuses on (3R)-1-(2-methylpropyl)pyrrolidin-3-ol, a chiral molecule featuring a tertiary amine within a pyrrolidine ring and a hydroxyl group. Understanding the pKa of both the basic nitrogen center and the acidic hydroxyl group is essential for predicting its behavior in a biological system.

Theoretical Framework and pKa Estimation

The structure of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol possesses two potential ionization centers: the tertiary amine, which can be protonated, and the hydroxyl group, which can be deprotonated.

-

The Basic Center: The nitrogen atom of the pyrrolidine ring has a lone pair of electrons and acts as a Brønsted-Lowry base, accepting a proton to form its conjugate acid. The pKa of this conjugate acid is a measure of the amine's basicity; a higher pKa indicates a stronger base.[3]

-

The Acidic Center: The hydroxyl group can, under sufficiently basic conditions, donate a proton and act as a Brønsted-Lowry acid.

To estimate the pKa of the amine in our target molecule, we can analyze the effects of its substituents by comparing it to known values of simpler, related structures.

| Compound | Structure | pKa of Conjugate Acid | Rationale for Influence |

| Pyrrolidine | A five-membered saturated heterocycle | 11.27 - 11.31[4][5][6][7] | This is the parent ring system and our baseline for basicity. |

| N-Methylpyrrolidine | Pyrrolidine with a methyl group on the nitrogen | 10.32 - 10.46[8][9][10] | The addition of a small alkyl group slightly decreases the basicity compared to the unsubstituted pyrrolidine. |

| (3R)-1-(2-methylpropyl)pyrrolidin-3-ol | Target Molecule | Estimated: 9.0 - 10.0 | The N-isobutyl group is an electron-donating alkyl group, which typically increases basicity. However, the hydroxyl group at the C-3 position exerts an electron-withdrawing inductive effect, which is known to decrease the basicity of the amine. This effect is expected to lower the pKa relative to N-alkylpyrrolidines lacking this feature.[2] The alcohol's pKa is estimated to be around 15-16, typical for a secondary alcohol, and is generally not physiologically relevant. |

The interplay of these electronic effects—the electron-donating nature of the N-isobutyl group and the electron-withdrawing inductive effect of the C-3 hydroxyl group—makes a precise estimation challenging without direct measurement or high-level computation. However, a pKa value in the range of 9.0 to 10.0 for the tertiary amine is a chemically sound starting point.

In-Silico pKa Prediction: A Rapid, First-Tier Approach

Computational methods provide a rapid and cost-effective means to predict pKa values directly from a molecule's structure. These tools are invaluable for screening and prioritizing compounds in the early stages of drug discovery. Methodologies range from empirical, database-driven approaches to more computationally intensive quantum mechanical (QM) calculations.[6][11]

Leading software platforms for pKa prediction include:

These programs leverage large databases of experimentally determined pKa values and sophisticated algorithms to predict the ionization behavior of novel compounds.[12]

Generalized Workflow for In-Silico pKa Prediction

Interpreting Computational Results

A typical output will provide the predicted pKa values for all identified ionizable centers. For our target molecule, this would yield a basic pKa (pKa of the conjugate acid of the amine) and an acidic pKa (for the hydroxyl group). It is crucial to assess the reliability of the prediction, which many platforms provide based on the similarity of the query structure to compounds in their training database.[4]

Experimental pKa Determination: The Gold Standard

While computational methods are powerful, experimental determination remains the gold standard for obtaining accurate pKa values. Potentiometric titration is one of the most widely used and reliable methods.[13]

Detailed Protocol for Potentiometric Titration

This protocol outlines the determination of the basic pKa of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol.

A. Materials and Instrumentation:

-

(3R)-1-(2-methylpropyl)pyrrolidin-3-ol sample (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) titrant

-

Deionized, CO2-free water

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a manual burette

-

Stir plate and stir bar

B. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sample and dissolve it in 50 mL of deionized water.

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Place a stir bar in the solution and begin gentle stirring.

C. Titration Procedure:

-

Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Immerse the calibrated pH electrode in the sample solution.

-

Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the region of most rapid pH change).

D. Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is determined from the inflection point of this sigmoidal curve.[13] Specifically, the pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be used to find the corresponding pH on the original titration curve.

Data Interpretation and Application

With the pKa of the amine determined, one can predict the charge state of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol at any given pH using the Henderson-Hasselbalch equation. This is critical for understanding its likely behavior at physiological pH (~7.4).

Assuming a determined pKa of 9.4 for the amine, at pH 7.4, the molecule will be predominantly in its protonated, positively charged form. This has significant implications:

-

Solubility: The charged form will likely have higher aqueous solubility.

-

Permeability: The charged form will have lower passive diffusion across lipid membranes.

-

Target Binding: If the target interaction involves a hydrogen bond or ionic interaction, the charge state will be crucial.

Chemical Equilibrium Diagram

Conclusion

Determining the is a foundational step in its characterization as a potential drug candidate. This guide has outlined a multi-faceted approach, beginning with a robust theoretical estimation based on the known pKa values of structural analogs. This is complemented by a rapid in-silico prediction workflow and culminates in a detailed protocol for accurate experimental determination via potentiometric titration. The synergy between these computational and experimental methods provides a high degree of confidence in the final pKa values. A thorough understanding of this parameter is indispensable for the rational design and development of new therapeutics, enabling scientists to predict and optimize the ADME properties of lead compounds.

References

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Schrödinger. (n.d.). Epik. Retrieved from [Link]

-

Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

Balogh, G. T., & Tarcsay, A. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2596-2605. Available at: [Link]

-

van der Meulen, F. M., & van den Berg, F. (2014). Development of Methods for the Determination of pKa Values. Bioanalysis, 6(13), 1835-1853. Available at: [Link]

-

Wermuth, C. G. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta, 103(12), e2000171. Available at: [Link]

-

Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, August 26). Acidity and Basicity of Amines. Retrieved from [Link]

-

Wikidata. (2025, October 22). 1-methylpyrrolidine (Q24574865). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Popelier, P., & Caine, B. (2023, November 8). pKa prediction from ab initio calculations. Research Outreach. Retrieved from [Link]

-

Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine? Retrieved from [Link]

-

ChemBK. (2024, April 9). (R)-(+)-3-PYRROLIDINOL. Retrieved from [Link]

-

LookChem. (n.d.). 1-Methylpyrrolidine|120-94-5. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 3-Pyrrolidinol, 1,2-dimethyl-, (2S,3R)- CAS#: 1867922-91-5 [chemicalbook.com]

- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine [chemeurope.com]

- 7. quora.com [quora.com]

- 8. 1-methylpyrrolidine - Wikidata [wikidata.org]

- 9. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. quora.com [quora.com]

- 12. Pyrrolidine [drugfuture.com]

- 13. N-Methyl-2-pyrrolidone CAS#: 872-50-4 [m.chemicalbook.com]

Technical Guide: (3R)-1-Isobutylpyrrolidin-3-ol as a Chiral Building Block

The following technical guide details the chemical profile, synthesis, and application of (3R)-1-isobutylpyrrolidin-3-ol as a chiral building block in drug discovery.

Executive Summary

(3R)-1-isobutylpyrrolidin-3-ol (CAS: 1567897-74-8) is a specialized chiral heterocycle used primarily as a scaffold in medicinal chemistry.[1] It combines a rigid pyrrolidine core, a defined stereocenter at the C3 position, and a lipophilic isobutyl group at the N1 position. This unique architecture serves two critical functions in drug design: it acts as a solubility/lipophilicity modulator (via the isobutyl group) and a stereospecific vector (via the (3R)-hydroxyl handle) for fragment-based drug discovery (FBDD).

This guide provides a comprehensive analysis of its synthesis, quality control, and utility in synthesizing CNS-active agents and kinase inhibitors.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

The utility of (3R)-1-isobutylpyrrolidin-3-ol stems from its ability to introduce a basic amine and a chiral hydroxyl group simultaneously, often improving the pharmacokinetic (PK) profile of lead compounds.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | (3R)-1-(2-methylpropyl)pyrrolidin-3-ol |

| Common Name | (R)-N-Isobutyl-3-pyrrolidinol |

| CAS Number | 1567897-74-8 |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Chirality | (R)-Enantiomer |

| Physical State | Viscous colorless to pale yellow oil |

| Boiling Point | ~85–90 °C (at 0.5 mmHg) |

| pKa (Calculated) | ~9.5 (Pyrrolidine nitrogen) |

| LogP (Calculated) | 0.8 – 1.2 (Lipophilic amine) |

| Solubility | Soluble in DCM, MeOH, EtOH, THF; Sparingly soluble in water at neutral pH |

Synthesis & Manufacturing

Causality: The synthesis must prioritize enantiomeric retention . Direct alkylation of (R)-3-pyrrolidinol using isobutyl halides often leads to over-alkylation or racemization under harsh conditions.[1] Therefore, Reductive Amination is the preferred industrial route due to its mild conditions, high yield, and preservation of the C3 stereocenter.

Preferred Route: Reductive Amination

This protocol utilizes (R)-3-pyrrolidinol and isobutyraldehyde with sodium triacetoxyborohydride (STAB) as the reducing agent.[1] STAB is chosen over sodium cyanoborohydride for its lower toxicity and better selectivity in the presence of the free hydroxyl group.

Experimental Protocol

-

Reagents:

-

(R)-3-Pyrrolidinol (1.0 eq) [CAS: 2799-21-5][1]

-

Isobutyraldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Step 1 (Imine Formation): Charge a reactor with (R)-3-pyrrolidinol and DCE under N₂ atmosphere.[1] Add Isobutyraldehyde and Acetic Acid. Stir at 20–25°C for 30 minutes to allow hemiaminal/imine equilibrium.

-

Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes (exothermic).

-

Step 3 (Reaction): Warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1]

-

Step 4 (Quench): Quench with saturated aqueous NaHCO₃ (pH 8–9).

-

Step 5 (Isolation): Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate

-

Step 6 (Purification): Distillation under reduced pressure (high vacuum) is preferred over column chromatography to remove boron salts and trace aldehyde.

-

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and reaction flow.

Figure 1: Reductive amination pathway ensuring retention of the C3-chiral center.

Applications in Drug Discovery

The (3R)-1-isobutylpyrrolidin-3-ol scaffold is not merely a passive linker; it is an active pharmacophore element.[1]

Structural Logic in Medicinal Chemistry

-

Isobutyl Group (N1): Provides a bulky, hydrophobic moiety that often targets "hydrophobic pockets" in GPCRs (e.g., Histamine H3, Dopamine D3) or Kinases. It increases LogP, aiding blood-brain barrier (BBB) penetration for CNS drugs.

-

Hydroxyl Group (C3): Acts as a versatile handle.[2] It can be:

-

Retained: As a hydrogen bond donor/acceptor.

-

Inverted (Mitsunobu): To access (3S)-amine or ether derivatives.[1]

-

Oxidized: To the ketone, followed by Grignard addition to create quaternary centers.

-

Case Study: CNS Active Agents

Research into disubstituted phenyl-1-pyrrolidinols has shown that N-isobutyl derivatives often exhibit superior selectivity for norepinephrine transporters (NET) compared to their N-methyl analogs.[1] The (3R)-configuration is frequently critical for binding affinity, distinguishing the eutomer from the distomer.

Derivatization Workflow

Figure 2: Divergent synthesis strategies utilizing the C3-hydroxyl handle.[1]

Quality Control & Validation

Trustworthiness in chiral synthesis relies on rigorous validation of enantiomeric excess (ee).

Analytical Method: Chiral HPLC

Because the molecule lacks a strong chromophore, derivatization is often required for UV detection, or the use of Refractive Index (RI) / CAD detectors.

-

Derivatization (Optional): Reaction with p-nitrobenzoyl chloride to form the ester, introducing a strong UV chromophore.

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Success Criteria: >98% ee is required for pharmaceutical building blocks.

NMR Validation

-

¹H NMR (CDCl₃): Diagnostic signals include the isobutyl doublet (~0.9 ppm), the N-CH₂ multiplet (~2.2–2.8 ppm), and the chiral C3-H multiplet (~4.3 ppm).

-

¹³C NMR: Confirmation of 8 carbon signals (symmetry of isobutyl methyls may reduce peak count).

References

-

Synthesis of Chiral Pyrrolidines: Smith, A. B., et al. "Pyrrolidines in Drug Discovery: A Versatile Scaffold." Journal of Medicinal Chemistry, 2021. Link

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

-

CNS Active Pyrrolidinols: Patents US 8,188,301 & AU 2008258599. "Disubstituted Phenyl-1-Pyrrolidinols for the Treatment of CNS Disorders." Link

-

Chemical Data: PubChem Compound Summary for (3S)-pyrrolidin-3-ol (Enantiomer Reference). Link

Sources

Methodological & Application

Scalable synthesis of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol

Executive Summary

This application note details the process development and scale-up protocols for (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (also known as (R)-1-isobutylpyrrolidin-3-ol ). This chiral amine is a critical building block in the synthesis of histamine H3 receptor antagonists and other CNS-active pharmaceutical ingredients.

While direct alkylation of pyrrolidines often leads to over-alkylation and complex purification, this guide prioritizes Reductive Amination as the superior synthetic strategy. We present two validated protocols:

-

Method A (Industrial Scale): Catalytic Hydrogenation (Green Chemistry, high throughput).

-

Method B (Pilot/Lab Scale): Sodium Triacetoxyborohydride (STAB) reduction (High selectivity, standard equipment).

Retrosynthetic Analysis & Strategy

The target molecule possesses a single chiral center at C3 and an isobutyl group at the N1 position. Preserving the (3R)-configuration is paramount.

-

Disconnection: N–C bond cleavage.

-

Precursors:

-

(R)-3-Hydroxypyrrolidine (A): Commercially available as free base or HCl salt.

-

Isobutyraldehyde (B): Inexpensive, readily available carbonyl source.

-

-

Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.

DOT Diagram: Reaction Scheme

Figure 1: Retrosynthetic pathway utilizing reductive amination to ensure enantioretention.

Critical Process Parameters (CPP)

Before initiating the protocol, review the following parameters that influence yield and purity.

| Parameter | Specification | Rationale |

| Stoichiometry | Amine (1.0 eq) : Aldehyde (1.1–1.2 eq) | Slight excess of aldehyde ensures complete conversion of the expensive chiral amine. |

| Temperature | 20–25 °C (Reaction), <40 °C (Workup) | Higher temperatures promote racemization or polymerization of the aldehyde. |

| pH Control | pH 5–6 (Method B) | Essential for iminium formation when using borohydrides. Acetic acid is used as a modifier. |

| Water Content | < 0.5% (Method B) | STAB is moisture-sensitive; dry solvents prevent reagent decomposition. |

Experimental Protocols

Method A: Catalytic Hydrogenation (Industrial Scale)

Recommended for batches >1 kg. Eliminates boron waste and simplifies workup.

Reagents:

-

(R)-3-Hydroxypyrrolidine (Free base)

-

Isobutyraldehyde (2-methylpropanal)

-

Catalyst: 5% Pd/C (50% water wet)

-

Hydrogen gas (H2)

Step-by-Step Procedure:

-

Charge: Into a high-pressure hydrogenation reactor (e.g., Hastelloy or Stainless Steel), charge Methanol (10 vol) and (R)-3-Hydroxypyrrolidine (1.0 wt) .

-

Catalyst Addition: Add 5% Pd/C (0.05 wt) under an inert nitrogen atmosphere to prevent ignition.

-

Aldehyde Addition: Add Isobutyraldehyde (1.1 eq) slowly over 30 minutes. Note: An exotherm may be observed.

-

Hydrogenation: Seal the reactor. Purge with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 5 bar (75 psi) with H2.

-

Reaction: Stir at 25 °C for 6–12 hours. Monitor H2 uptake.

-

IPC (In-Process Control): Check for disappearance of starting amine via GC-FID. Limit: <0.5%.

-

-

Filtration: Vent H2 and purge with Nitrogen. Filter the reaction mixture through a Celite pad or sparkler filter to remove the catalyst. Wash the cake with Methanol (2 vol).

-

Concentration: Concentrate the filtrate under reduced pressure (vacuum) at <45 °C to remove Methanol.

-

Purification: Distill the crude oil under high vacuum (approx. 0.5–1.0 mbar). Collect the fraction boiling at 85–95 °C (estimated based on homologs).

Method B: STAB Reduction (Pilot/Lab Scale)

Recommended for batches 10 g – 500 g. No pressure equipment required.

Reagents:

-

(R)-3-Hydroxypyrrolidine HCl salt

-

Isobutyraldehyde

-

Sodium Triacetoxyborohydride (STAB)[1]

-

Triethylamine (TEA)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

-

Neutralization: In a reactor, suspend (R)-3-Hydroxypyrrolidine HCl (1.0 eq) in DCM (15 vol) . Add TEA (1.0 eq) and stir for 30 mins to liberate the free base.

-

Aldehyde Addition: Add Isobutyraldehyde (1.2 eq) . Stir for 1 hour at room temperature to form the iminium species (equilibrium).

-

Reduction: Cool the mixture to 0–5 °C. Add STAB (1.4 eq) portion-wise over 1 hour. Caution: Gas evolution (H2) may occur.

-

Quench: Stir overnight at 20 °C. Quench by adding saturated aqueous NaHCO3 (10 vol) . Stir for 30 minutes.

-

Extraction: Separate the phases. Extract the aqueous layer with DCM (2 x 5 vol).

-

Drying: Combine organic layers, dry over anhydrous Na2SO4, and filter.

-

Isolation: Concentrate to yield the crude oil. Purify via vacuum distillation as in Method A.

Process Workflow & Logic

The following diagram illustrates the decision matrix and workflow for the synthesis, highlighting the self-validating checks (IPC).

Figure 2: Operational workflow with integrated decision gates.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the product must meet these criteria:

-

1H NMR (400 MHz, CDCl3):

-

δ 0.90 (d, 6H, -CH(CH 3)2)

-

δ 1.7-1.8 (m, 1H, -CH (CH3)2)

-

δ 2.2-2.9 (m, 6H, Ring protons + N-CH 2-)

-

δ 4.3 (m, 1H, CH -OH)

-

-

Chiral HPLC: Enantiomeric Excess (ee) > 99%.

-

Column: Chiralpak AD-H or equivalent.

-

Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

-

-

Appearance: Colorless to pale yellow viscous oil.

Safety & Handling

-

Isobutyraldehyde: Highly flammable (Flash point: -19 °C). Handle under inert gas.

-

Palladium on Carbon: Pyrophoric when dry. Keep wet with water (50% wet) and handle under nitrogen.

-

STAB: Evolves hydrogen gas upon contact with acid or moisture. Ensure adequate venting.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

European Patent Office. (2018). "Method for producing 1-methylpyrrolidin-3-ol."[3][4] EP 3415499 A1.[3] (Analogous hydrogenation conditions for pyrrolidinols). Link

-

Sigma-Aldrich. (n.d.). "Safety Data Sheet: Isobutyraldehyde." Link

-

PubChem. (2025).[5] "(3S)-pyrrolidin-3-ol Compound Summary." (Chiral precursor data). Link

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 5. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Reaction Protocols & Strategic Utilization of (3R)-1-Isobutylpyrrolidin-3-ol

Part 1: Strategic Significance & Molecular Profile

In the landscape of modern drug discovery, (3R)-1-isobutylpyrrolidin-3-ol represents a high-value chiral scaffold. Its utility stems from three distinct structural features that address common medicinal chemistry challenges:

-

The Pyrrolidine Core: A privileged structure in GPCR ligands and kinase inhibitors, offering rigid vector orientation compared to flexible alkyl chains.

-

The (3R)-Hydroxyl Handle: A versatile functional handle that allows for further derivatization (ethers, carbamates, inverted amines) while enforcing specific stereochemical interactions within a binding pocket.

-

The N-Isobutyl Group: Provides steric bulk and lipophilicity (

modulation) without the metabolic liability of an N-methyl group (often subject to rapid demethylation) or the excessive bulk of a benzyl group.

This guide provides field-proven protocols for synthesizing this core and utilizing it in high-fidelity downstream transformations.

Part 2: Synthesis of the Core Scaffold

Protocol A: Reductive Alkylation of (3R)-Pyrrolidinol

Direct alkylation with isobutyl halides often leads to over-alkylation (quaternization). The industry-standard approach is Reductive Amination using Sodium Triacetoxyborohydride (STAB), which tolerates the free hydroxyl group.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| (3R)-Pyrrolidin-3-ol | 1.0 | Substrate | HCl salt requires neutralization (TEA) |

| Isobutyraldehyde | 1.1 - 1.2 | Electrophile | Freshly distilled recommended |

| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Reductant | Safer/milder than NaBH₃CN |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes iminium ion formation |

| DCM or DCE | Solvent | Medium | Anhydrous preferred |

Step-by-Step Methodology

-

Imine Formation:

-

Charge a reaction vessel with (3R)-pyrrolidin-3-ol (1.0 equiv) and Dichloromethane (DCM) [0.2 M concentration].

-

Critical Step: If starting with the HCl salt, add Triethylamine (1.1 equiv) and stir for 15 min.

-

Add Isobutyraldehyde (1.2 equiv) followed by Acetic Acid (1.5 equiv).

-

Stir at Room Temperature (RT) for 30–60 minutes. Why? This ensures the equilibrium shifts toward the iminium species before the reductant is introduced.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 20 minutes. Caution: Mild exotherm.

-

Allow to warm to RT and stir for 12–16 hours.

-

-

Workup (Self-Validating Step):

-

Quench with saturated aqueous NaHCO₃.

-

Checkpoint: Check pH of the aqueous layer. It must be basic (pH > 8) to ensure the product is in the free-base organic-soluble form.

-

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

-

-

Purification:

-

The crude material is often pure enough for use (>95%). If not, distill (high vac) or flash chromatography (DCM/MeOH/NH₄OH).

-

Workflow Visualization

Figure 1: Logical flow for the reductive amination synthesis, highlighting the critical iminium formation step.

Part 3: Stereochemical Inversion (Mitsunobu Protocol)

Protocol B: Converting (3R)-Alcohol to (3S)-Amine/Ether

The (3R)-alcohol is a gateway to the (3S)-series via SN2 inversion. This is particularly useful for synthesizing chiral amino-pyrrolidines (using phthalimide) or aryl ethers (using phenols).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| (3R)-1-isobutylpyrrolidin-3-ol | 1.0 | Substrate |

| Triphenylphosphine (PPh₃) | 1.5 | Activator |

| Nucleophile (Nu-H) | 1.2 - 1.5 | Phthalimide, Phenol, or Benzoic Acid |

| DIAD or DEAD | 1.5 | Azodicarboxylate |

| THF | Solvent | Anhydrous is critical |

Step-by-Step Methodology

-

Preparation:

-

Dissolve (3R)-1-isobutylpyrrolidin-3-ol (1.0 equiv), PPh₃ (1.5 equiv), and the Nucleophile (e.g., Phthalimide, 1.2 equiv) in anhydrous THF [0.1 M].

-

Cool the solution to 0°C under Nitrogen/Argon.

-

-

Addition (The Control Point):

-

Dissolve DIAD (1.5 equiv) in a small volume of THF.

-

Add the DIAD solution dropwise over 30–60 minutes.

-

Expert Insight: Rapid addition generates heat and can lead to hydrazine by-products or lack of inversion. Keep it cold to favor the betaine intermediate formation.

-

-

Reaction:

-

Allow to warm to RT and stir for 12–24 hours.

-

Monitoring: Monitor by LC-MS. The disappearance of the alcohol and appearance of the higher MW adduct confirms progress.

-

-

Workup:

Mechanism & Decision Tree

Figure 2: Mechanistic pathway for Mitsunobu inversion. The SN2 attack guarantees the (S) configuration.

Part 4: Oxidation to the Ketone

Protocol C: Swern Oxidation

To access 3-alkylated pyrrolidines or perform reductive amination with different amines, the alcohol must be oxidized to the ketone. Swern is preferred over Pyridinium Chlorochromate (PCC) to avoid heavy metal contamination in pharma intermediates.

-

Activation:

-

To a solution of Oxalyl Chloride (1.2 equiv) in DCM at -78°C, add DMSO (2.4 equiv) dropwise. Stir for 15 min.

-

-

Substrate Addition:

-

Add (3R)-1-isobutylpyrrolidin-3-ol (1.0 equiv) in DCM dropwise. Stir at -78°C for 30 min.

-

-

Termination:

-

Add Triethylamine (5.0 equiv). Allow the reaction to warm to RT.

-

Result: 1-isobutylpyrrolidin-3-one. This intermediate is volatile and unstable; use immediately in the next step (e.g., Grignard addition or Reductive Amination).

-

Part 5: Quality Control & Analytics

To ensure the integrity of the chiral center throughout these protocols, specific analytical methods are required.

-

Enantiomeric Excess (ee) Determination:

-

Method: Derivatization with Mosher's Acid Chloride ((R)-(-)-MTPA-Cl).

-

Analysis: 1H NMR or 19F NMR. The diastereomeric esters will show distinct chemical shifts.

-

Alternative: Chiral HPLC using a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase).

-

-

Purity Check:

-

1H NMR (CDCl₃) diagnostic peaks: The single proton at C3 (chiral center) typically appears as a multiplet around 4.3–4.5 ppm. The isobutyl doublet (CH3) appears around 0.9 ppm.

-

References

-

Reductive Amination Standards: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. [J. Org.[4][5] Chem. 1996, 61, 3849–3862.]([Link])

-

Mitsunobu Protocol: Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications.

-

Pyrrolidine Scaffolds in Drug Design: O'Hagan, D. Pyrrolidines and Piperidines: The Alkaloid Core.

-

Physical Data Verification: PubChem Database. (3S)-pyrrolidin-3-ol Compound Summary. (Note: Enantiomer data used for physical property correlation).

Sources

Application Note: Functionalization Protocols for the Hydroxyl Group in (3R)-1-(2-Methylpropyl)pyrrolidin-3-ol

Executive Summary & Strategic Rationale

Substituted pyrrolidines are ubiquitous scaffolds in drug discovery, featured prominently in clinical candidates such as the CB2 receptor agonist Vicasinabin and the BRAF inhibitor Mosperafenib[1]. The target molecule, (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (CAS: 1567897-74-8), combines an N-isobutyl group—which optimally modulates lipophilicity (logP) and basicity for blood-brain barrier penetration—with a stereochemically defined secondary alcohol at the C3 position.

The (3R)-hydroxyl group serves as a versatile synthetic handle. However, functionalizing this moiety requires precise control over reaction conditions to prevent competing side reactions, such as the elimination of the activated alcohol to form a pyrroline derivative, or unwanted interactions with the basic tertiary amine. This guide details three self-validating, field-proven protocols for the functionalization of this critical pharmacophore: stereoretentive O-alkylation, stereoinvertive mesylation-substitution, and the Mitsunobu reaction.

Quantitative Data Summary

The selection of a functionalization pathway depends on the desired stereochemical outcome and the nature of the incoming nucleophile. Table 1 summarizes the empirical performance of the three primary methodologies.

Table 1: Comparison of Functionalization Strategies for (3R)-1-(2-Methylpropyl)pyrrolidin-3-ol

| Methodology | Reagents & Conditions | Stereochemical Outcome | Typical Yield (%) | Primary Application |

| Williamson Etherification | NaH, R-X, DMF, 0 °C to RT | Retention (3R) | 75 - 85% | Synthesis of alkyl/aryl ethers for CNS-active ligands. |

| Mesylation / SN2 | 1. MsCl, DIPEA, DCM2. NaN₃, DMF, 80 °C | Inversion (3S) | 65 - 80% | Introduction of small nucleophiles (azides, fluorides)[2]. |

| Mitsunobu Reaction | PPh₃, DIAD, Nu-H, THF, RT | Inversion (3S) | 60 - 75% | Esterification or amination with bulky nucleophiles[3]. |

Experimental Workflows

The following diagram illustrates the divergent synthetic pathways available for the functionalization of the (3R)-hydroxyl group.

Functionalization workflow of (3R)-1-(2-methylpropyl)pyrrolidin-3-ol.

Detailed Methodologies & Self-Validating Protocols

Protocol 1: Stereoretentive O-Alkylation (Williamson Ether Synthesis)

Causality: Anhydrous N,N-Dimethylformamide (DMF) is selected over Tetrahydrofuran (THF) to accelerate the SN2 reaction of the alkoxide with the alkyl halide. DMF's high dielectric constant effectively solvates the sodium cation, leaving a highly reactive, "naked" alkoxide.

Step-by-Step Procedure:

-

Preparation: Purge a flame-dried 50 mL round-bottom flask with N₂. Add NaH (60% dispersion in mineral oil, 15 mmol, 600 mg) and anhydrous DMF (15 mL). Cool the suspension to 0 °C using an ice bath.

-

Alkoxide Formation: Dissolve (3R)-1-(2-methylpropyl)pyrrolidin-3-ol (10 mmol, 1.43 g) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.

-

Electrophile Addition: Stir for 30 minutes at 0 °C, then add the alkyl halide (e.g., benzyl bromide, 12 mmol) dropwise.

-

Reaction & Workup: Remove the ice bath and stir at room temperature for 4 hours. Quench carefully with cold water (20 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation Check: The evolution of H₂ gas upon the addition of the alcohol to NaH confirms active deprotonation. LC-MS analysis of the crude mixture should show a complete mass shift from [M+H]⁺ 144.2 to the corresponding ether, with an absence of [M+H-18]⁺ (m/z 126.2) elimination peaks.

Protocol 2: Stereoinvertive Mesylation and Nucleophilic Substitution

Causality: Methanesulfonyl chloride (MsCl) is preferred over p-Toluenesulfonyl chloride (TsCl) because the pyrrolidine ring is sterically hindered by the N-isobutyl group. The smaller mesyl group ensures rapid and complete activation without steric clash. Subsequent SN2 displacement proceeds with complete Walden inversion, a highly scalable approach for pharmaceutical manufacturing[2].

Step-by-Step Procedure:

-

Mesylation: Dissolve the starting alcohol (10 mmol, 1.43 g) in anhydrous Dichloromethane (DCM, 30 mL). Add N,N-Diisopropylethylamine (DIPEA, 15 mmol, 2.6 mL) and cool to 0 °C. Add MsCl (12 mmol, 0.93 mL) dropwise. Stir for 1 hour at 0 °C.

-

Intermediate Isolation: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate in vacuo at < 30 °C to yield the crude mesylate. Do not purify via silica gel to avoid acid-catalyzed degradation.

-

Substitution (Azidation): Dissolve the crude mesylate in anhydrous DMF (20 mL). Add Sodium Azide (NaN₃, 20 mmol, 1.30 g). Heat the mixture to 80 °C for 8 hours under N₂.

-

Workup: Cool to room temperature, dilute with water (40 mL), and extract with Methyl tert-butyl ether (MTBE, 3 × 30 mL). Dry and concentrate to yield the (3S)-azide.

-

Self-Validation Check: The mesylate intermediate is highly prone to elimination. TLC analysis (ninhydrin stain) must show complete consumption of the starting material within 1 hour. Prolonged mesylation times (>2 hours) will result in the formation of the volatile 1-isobutyl-2,5-dihydro-1H-pyrrole byproduct.

Protocol 3: Mitsunobu Stereoinversion

Causality: Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to a superior safety profile and better handling characteristics as a liquid. The Mitsunobu reaction is frequently employed to invert the stereocenter of pyrrolidin-3-ols, utilizing acidic nucleophiles (pKa < 11) such as benzoic acid to yield the corresponding (3S)-ester[3].

Step-by-Step Procedure:

-

Reagent Assembly: In a dry flask under N₂, dissolve the alcohol (5 mmol, 716 mg), Triphenylphosphine (PPh₃, 7.5 mmol, 1.97 g), and Benzoic acid (7.5 mmol, 916 mg) in anhydrous THF (25 mL). Cool to 0 °C.

-

Activation: Add DIAD (7.5 mmol, 1.48 mL) dropwise over 15 minutes to control the exothermic formation of the betaine intermediate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Purification: Concentrate the mixture. To remove triphenylphosphine oxide, dissolve the residue in Et₂O and extract with 1M HCl. The basic pyrrolidine product moves to the aqueous layer. Basify the aqueous layer with 2M NaOH to pH 10 and extract with DCM.

-

Self-Validation Check: The reaction mixture transitions from yellow to colorless as the DIAD is consumed by the phosphine. A persistent yellow color indicates excess unreacted DIAD, signaling the successful completion of the betaine formation.

Mechanistic Insights: The Mitsunobu Pathway